molecular formula C7H8ClN3O B13900921 2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide

2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide

Cat. No.: B13900921
M. Wt: 185.61 g/mol
InChI Key: JLNNXLYCVBAEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to an N-hydroxyacetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the N-hydroxyacetimidamide group. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The reaction mixture is subjected to purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The N-hydroxyacetimidamide group is crucial for its inhibitory activity, as it can form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-N-hydroxyacetimidamide
  • 2-(5-Bromopyridin-2-yl)-N-hydroxyacetimidamide
  • 2-(5-Fluoropyridin-2-yl)-N-hydroxyacetimidamide

Uniqueness

2-(5-Chloropyridin-2-yl)-N-hydroxyacetimidamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding affinity to biological targets. This compound’s specific substitution pattern can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H8ClN3O/c8-5-1-2-6(10-4-5)3-7(9)11-12/h1-2,4,12H,3H2,(H2,9,11)

InChI Key

JLNNXLYCVBAEAN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)C/C(=N/O)/N

Canonical SMILES

C1=CC(=NC=C1Cl)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.